molecular formula C17H18N4O B2626061 4-cyano-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide CAS No. 2097912-00-8

4-cyano-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide

Cat. No.: B2626061
CAS No.: 2097912-00-8
M. Wt: 294.358
InChI Key: BIZDUWKJZNBBEB-UHFFFAOYSA-N
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Description

4-cyano-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is a chemical compound that features a benzamide core with a cyano group and a pyrazole ring attached to a cyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Cyclohexylation: The pyrazole ring is then attached to a cyclohexyl group through a nucleophilic substitution reaction.

    Benzamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-cyano-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a drug candidate due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-(1-isopropyl-1H-pyrazol-5-yl)benzamide
  • N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide

Uniqueness

4-cyano-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is unique due to its specific structural features, such as the combination of a pyrazole ring and a cyclohexyl group attached to a benzamide core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-cyano-N-(4-pyrazol-1-ylcyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c18-12-13-2-4-14(5-3-13)17(22)20-15-6-8-16(9-7-15)21-11-1-10-19-21/h1-5,10-11,15-16H,6-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZDUWKJZNBBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=C(C=C2)C#N)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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